molecular formula C9H10O3 B147056 2-Hydroxy-1-(4-methoxyphenyl)ethanone CAS No. 4136-21-4

2-Hydroxy-1-(4-methoxyphenyl)ethanone

Cat. No. B147056
CAS RN: 4136-21-4
M. Wt: 166.17 g/mol
InChI Key: YTOKFOPFITZGDM-UHFFFAOYSA-N
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Description

2-Hydroxy-1-(4-methoxyphenyl)ethanone is a chemical compound that has been studied for various applications, including its use as a photoremovable protecting group for carboxylic acids and as a core structure in the synthesis of various heterocyclic and aromatic compounds. The compound is characterized by the presence of a hydroxy group and a methoxyphenyl group attached to an ethanone moiety.

Synthesis Analysis

The synthesis of derivatives of 2-Hydroxy-1-(4-methoxyphenyl)ethanone has been reported using different methods. For instance, a new photoremovable protecting group for carboxylic acids, HAPE, which is based on the 2-hydroxyalkylphenyl ethanone structure, was synthesized and used to protect various carboxylic acids with high isolated yields upon photolysis . Another study reported the synthesis of a novel heterocyclic compound with the 1-(4-methoxyphenyl)ethanone moiety using standard methods, and its structure was confirmed using FTIR and other techniques . Additionally, derivatives containing the 4-methoxyphenyl methanone structure have been synthesized for biological evaluation, showing interesting antimicrobial activity .

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-1-(4-methoxyphenyl)ethanone derivatives has been elucidated using various analytical techniques. For example, the crystal structure of a related compound was determined to be in the orthorhombic system with specific cell parameters, and the presence of strong intramolecular hydrogen bonds was observed . Another study identified an unexpected by-product with a similar structure during an Ullmann reaction, which was characterized by crystallographic analysis .

Chemical Reactions Analysis

The reactivity of compounds containing the 2-hydroxy-1-(4-methoxyphenyl)ethanone moiety has been explored in various chemical reactions. Oxidation reactions have been used to transform related compounds into benzofuran and dihydrobenzofuran derivatives . Furthermore, the compound has been used as a building block in the synthesis of complex structures such as phenalenones and imidazolidin derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy-1-(4-methoxyphenyl)ethanone derivatives have been studied, revealing insights into their stability and behavior. Optical and thermal properties of a novel heterocyclic compound containing the 1-(4-methoxyphenyl)ethanone group were characterized, showing transparency in the visible region and thermal stability . The crystallographic studies also contribute to understanding the supramolecular architecture influenced by interactions such as π...π interactions and hydrogen bonding .

Scientific Research Applications

1. Synthesis and Chemical Applications

  • Chemical Synthesis : A study by Moskvina, Shilin, and Khilya (2015) discusses the use of 2-Hydroxy-1-(4-methoxyphenyl)ethanone in the synthesis of isoflavones and various heterocycles, highlighting its utility in organic synthesis (Moskvina, Shilin, & Khilya, 2015).

2. Biomedical Research

  • Platelet Aggregation Inhibitory Activity : Akamanchi, Padmawar, Thatte, Rege, and Dahanukar (1999) synthesized derivatives of 2-Hydroxy-1-(4-methoxyphenyl)ethanone and found them to have potential as inhibitors of platelet aggregation (Akamanchi et al., 1999).
  • Antimicrobial Activity : A study by Nagamani, Anjaiah, Praveen, and Jalapathi (2018) synthesized novel compounds from 2-Hydroxy-1-(4-methoxyphenyl)ethanone and evaluated their antimicrobial activity, indicating its potential in drug development (Nagamani et al., 2018).

3. Material Science and Pharmacology

  • Synthesis of Isomeric Substances : Boodida, Gudla, and Maddula (2022) explored the synthesis of isomeric and related substances of acetovanillone, derived from 2-Hydroxy-1-(4-methoxyphenyl)ethanone, for use in pharmacology (Boodida, Gudla, & Maddula, 2022).

4. Crystallography and Structural Analysis

  • Crystal Structure Analysis : The work by Kudelko, Karczmarzyk, and Fruziński (2007) on the crystal structure of a compound synthesized from 2-Hydroxy-1-(4-methoxyphenyl)ethanone contributes to our understanding of molecular interactions and crystallography (Kudelko, Karczmarzyk, & Fruziński, 2007).

Safety And Hazards

“2-Hydroxy-1-(4-methoxyphenyl)ethanone” may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing eye protection, face protection, protective clothing, and protective gloves .

properties

IUPAC Name

2-hydroxy-1-(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O3/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOKFOPFITZGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50194307
Record name alpha-Hydroxy-4'-methoxyacetophenone
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Hydroxy-1-(4-methoxyphenyl)ethanone

CAS RN

4136-21-4
Record name 2-Hydroxy-1-(4-methoxyphenyl)ethanone
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Record name alpha-Hydroxy-4'-methoxyacetophenone
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Record name alpha-Hydroxy-4'-methoxyacetophenone
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Record name α-hydroxy-4'-methoxyacetophenone
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Synthesis routes and methods I

Procedure details

It is used in the synthesis of MOPMN, above, and was synthesized from 2-bromo-4'-methoxyacetophenone (Aldrich). The 2-bromo-4'-methoxyacetophenone was refluxed in 20% water and N-methyl-2-pyrrolidinone for 10 hours at 105° C. The product was extracted with ethylether, dried over MgSO4, the ether evaporated and the dry solid recrystallized before use. Melting point 98.5°-100.5° C. and the NMR corresponds to the product.
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Synthesis routes and methods II

Procedure details

4-Methoxyacetophenone (10 g; 66.59 mmol) was added to a solution of acetonitrile (350 ml), water (70 ml) and trifluoroacetic acid (TFA) (10.26 ml; 133.20 mmol). Then (bis(trifluoroacetoxy)iodo)benzene was added, and the reaction mixture was heated under reflux for 3 h. The acetonitrile was then stripped off in a rotary evaporator, and the reaction mixture was partitioned in NaHCO3 solution/CH2Cl2. After extraction with CH2Cl2 (2×), the combined organic phases were dried over MgSO4, and the solvent was removed in a rotary evaporator. Purification by column chromatography (CH2Cl2/MeOH 50:1) resulted in 2-hydroxy-1-(4-methoxyphenyl)ethanone (6.0 g; 36.1 mmol). MS: 167.15 (M+H); Rt: 0.83 min (method: gradient 0 min 96% H2O (0.05% TFA) 2.0 min 95% acetonitrile, 95% acetonitrile to 2.4 min, 4% acetonitrile 2.45 min; flow rate 1 ml/min; column 0.4 μL (YMC J'sphere ODS H80 20X2 1.4μ); 30° C.)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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